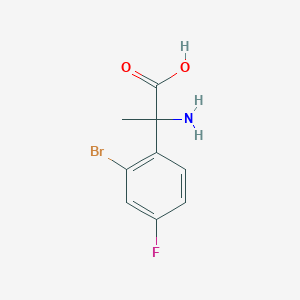

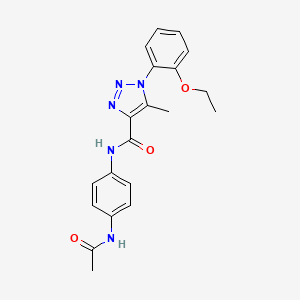

![molecular formula C16H11F3N4O B2626190 N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide CAS No. 343372-42-9](/img/structure/B2626190.png)

N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Neuroprotection and Ischemia

Quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been investigated for their neuroprotective effects, particularly in the context of cerebral ischemia. NBQX is known to be a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia when administered post-ischemic challenge (Sheardown et al., 1990).

Drug Development and Biological Applications

Quinoxaline derivatives are pivotal in drug development, given their presence in a multitude of pharmacologically active compounds. These derivatives have shown promise in various clinical trials, underscoring their biological and pharmaceutical applications. The synthetic versatility and the possibility of derivatization make quinoxaline scaffolds particularly attractive for developing new therapeutic agents (Shi et al., 2017).

Binding Assays and Receptor Interaction

Research on 1,2,3-triazolo[1,5-a]quinoxalines has expanded our understanding of their interaction with benzodiazepine and adenosine receptors. This work has led to the synthesis of derivatives with structural modifications aimed at enhancing affinity and selectivity towards these receptors, contributing to the development of compounds with potential therapeutic applications (Biagi et al., 1998).

Chemical Synthesis and Catalysis

The catalytic benzylation of quinoxalines represents an innovative approach in the field of organic synthesis. This process enables the creation of structurally diverse 3-benzylquinoxalines, illustrating the potential of quinoxaline derivatives in facilitating novel synthetic pathways (Xie et al., 2022).

Antimicrobial Activity

Quinoxaline derivatives have been evaluated for their antimicrobial properties, with some compounds showing promising activity against various bacterial strains. This research contributes to the search for new antimicrobial agents in the fight against resistant pathogens (Holla et al., 2005).

Mécanisme D'action

This compound is a type of quinoxaline derivative . Quinoxalines are an important type of heterocyclic compounds, some of which have been found to possess strong antitumor, antimicrobial, antibacterial, and antiHIV activity, as well as other biological effects . Trifluoromethyl-containing quinoxalines are also of significant interest in medicinal chemistry as compounds with remarkable biological and physiological properties .

Propriétés

IUPAC Name |

N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O/c17-16(18,19)13-14(21-12-9-5-4-8-11(12)20-13)22-23-15(24)10-6-2-1-3-7-10/h1-9H,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDUOVDGJRJMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2626109.png)

![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)

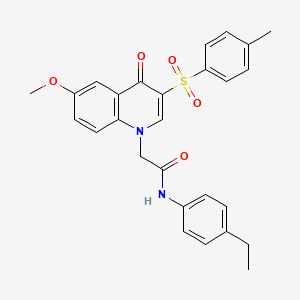

![(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2626112.png)

![4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2626115.png)

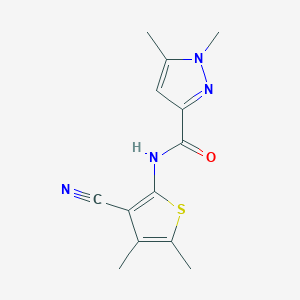

![N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2626122.png)

![6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2626126.png)

![[(9R,10R)-8,8-dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B2626130.png)